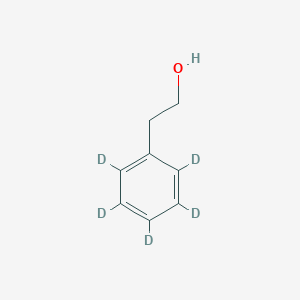

Benzeneethanol-d5

Overview

Description

Benzeneethanol-d5 is not directly mentioned in the provided papers, but it is a deuterated compound related to benzene, which is a fundamental organic chemical compound with the molecular formula C6H6. The structure of benzene has been extensively studied and is known for its aromaticity, a concept that describes the electron-rich, stable nature of certain cyclic molecules. The papers provided discuss various benzene derivatives and related compounds, which can offer insights into the properties and reactions of this compound by analogy.

Synthesis Analysis

The synthesis of benzene derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes is described as a general and convenient process, which includes the formation of thiophene, selenophene, and tellurophene homologues . These compounds are structurally characterized and share a completely planar molecular structure. Although this compound is not specifically synthesized in these studies, the methodologies used for synthesizing benzene derivatives could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzene and its derivatives is a key area of study. The papers describe various aspects of benzene's structure, such as the planar nature of benzo[1,2-b:4,5-b']dichalcogenophenes and the dynamic nature of the benzene dimer . The molecular structure of benzene itself has been determined through electron diffraction, revealing average bond distances . These insights into the structure of benzene and its derivatives can be extrapolated to understand the molecular structure of this compound, which would include deuterium atoms in place of some hydrogen atoms, affecting its vibrational modes and possibly its reactivity.

Chemical Reactions Analysis

Benzene and its derivatives undergo a variety of chemical reactions. The photocatalytic oxygenation of benzene to phenol under visible-light irradiation is an example of a reaction involving a benzene molecule . While this compound is not directly studied, understanding the reactivity of benzene can provide a foundation for predicting the types of chemical reactions that this compound might undergo, such as substitution reactions where the deuterium atoms could influence the reaction kinetics.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their molecular structure. For instance, the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes were elucidated using cyclic voltammetry and UV-vis spectra . The electronic structure of benzene has been a subject of debate, with some evidence suggesting that the π-electrons are localized, which would have implications for the properties of benzene derivatives . The properties of this compound would likely be similar to those of benzene, with modifications due to the presence of the ethanol group and the deuterium atoms.

Scientific Research Applications

Environmental Impact and Analysis

A study focused on the Diurnal Variability and Emission Pattern of Decamethylcyclopentasiloxane (D5) in urban air, illustrating the presence of similar compounds like benzene in consumer products and their environmental emissions. This research is crucial for understanding the environmental impact of volatile organic compounds (VOCs) and aids in developing strategies for pollution control and mitigation (Coggon et al., 2018).

Biochemical and Microbial Studies

Research involving Stable Isotopes to Identify Metabolites of Benzene Degradation in a sulphidogenic consortium has shed light on the metabolic pathways of anaerobic benzene degradation. This study demonstrates the utility of deuterated compounds in tracing biochemical pathways, contributing to our understanding of microbial degradation processes and potential bioremediation applications (Phelps et al., 2001).

Materials Science and Catalysis

In the realm of Materials Science , a study on the Synergistic Combination of Graphitic C3N4 and Polyoxometalate-Based Phase-Transfer Catalyst highlights the role of benzene derivatives in developing innovative materials for catalysis. This research contributes to the creation of efficient, reductant-free aerobic hydroxylation of benzene, showcasing the potential for novel catalytic systems (Long et al., 2018).

Analytical Chemistry and Biomonitoring

Another significant application is in Analytical Chemistry , where S-phenylmercapturic Acid has been studied as a biomarker for benzene exposure. This research utilizes advanced chromatographic techniques to quantify biomarkers, enhancing our capabilities for monitoring environmental and occupational exposures to hazardous substances (Li et al., 2006).

Chemical Engineering and Reaction Studies

Furthermore, Electrochemical Oxidation of Benzene on boron-doped diamond electrodes presents a novel approach to the degradation of benzene in aqueous solutions, a critical step towards the development of wastewater treatment technologies. This research exemplifies the application of deuterated compounds in understanding and enhancing electrochemical reactions for environmental remediation (Oliveira et al., 2007).

Future Directions

While specific future directions for Benzeneethanol-d5 are not explicitly mentioned in the retrieved papers, the field of chemical research involving similar compounds is vast and continually evolving . The development of new methodologies and applications in various fields such as nanosciences, pharmaceuticals, and energy production could be potential future directions .

Mechanism of Action

Target of Action

Benzeneethanol-d5, also known as Phenylethyl alcohol, is an antimicrobial, antiseptic, and disinfectant . It is used in pharmaceutics and perfumery . Its primary target is the Parathion hydrolase , an enzyme found in Flavobacterium sp. (strain ATCC 27551) .

Mode of Action

It’s known that phenylethyl alcohol interacts with its target, parathion hydrolase, leading to its antimicrobial, antiseptic, and disinfectant properties

Biochemical Pathways

Given its antimicrobial, antiseptic, and disinfectant properties, it’s likely that it interferes with microbial growth and survival pathways

Result of Action

Given its antimicrobial, antiseptic, and disinfectant properties, it’s likely that it leads to the death of microorganisms

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the source of Benzeneethanol (natural or synthetic) and the specific application can impact its environmental impact . When used responsibly and in accordance with regulations, Benzeneethanol’s impact on the environment is considered minimal .

properties

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNZCZEMHIOCP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

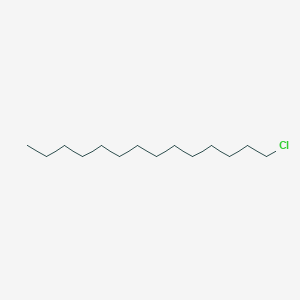

Canonical SMILES |

C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCO)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470349 | |

| Record name | Benzeneethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35845-63-7 | |

| Record name | Benzeneethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35845-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

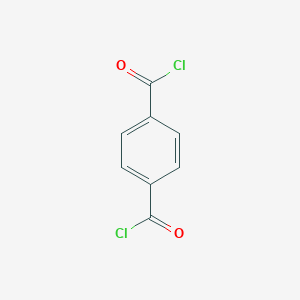

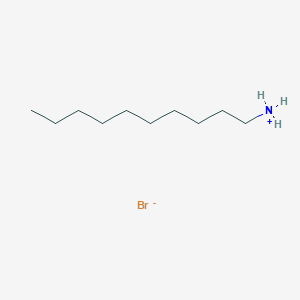

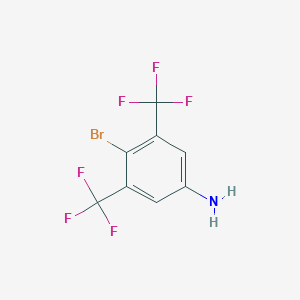

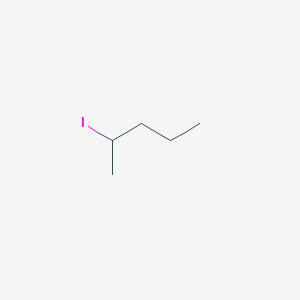

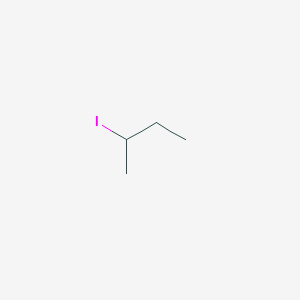

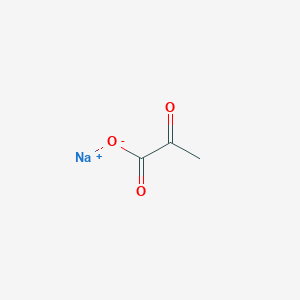

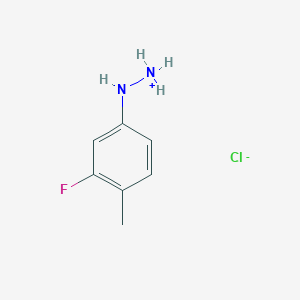

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)

![1,4-Diazabicyclo[2.2.2]octane](/img/structure/B127493.png)